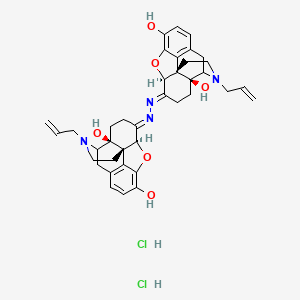

Naloxonazine dihydrochloride

Description

Properties

CAS No. |

880759-65-9 |

|---|---|

Molecular Formula |

C38H44Cl2N4O6 |

Molecular Weight |

723.7 g/mol |

IUPAC Name |

(4R,4aS,7E,7aS,12bS)-7-[(Z)-[(4R,4aS,7aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride |

InChI |

InChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23-,40-24+;;/t27-,28-,33-,34-,35+,36+,37-,38-;;/m1../s1 |

InChI Key |

VIAIHLLKDJKEKM-KZFJLXDDSA-N |

Isomeric SMILES |

C=CCN1CC[C@]23[C@H]4/C(=N/N=C\5/CC[C@]6([C@H]7CC8=C9[C@]6([C@@H]5OC9=C(C=C8)O)CCN7CC=C)O)/CC[C@]2([C@H]1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |

Canonical SMILES |

C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Naloxonazine Dihydrochloride; Naloxonazine 2HCl; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Naloxonazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxonazine is a potent and selective antagonist of the μ-opioid receptor (MOR), exhibiting a unique mechanism of action characterized by irreversible and long-lasting effects. This technical guide provides a comprehensive overview of the molecular pharmacology of naloxonazine dihydrochloride, detailing its receptor binding properties, functional selectivity, and impact on downstream signaling pathways. This document synthesizes quantitative data from key experiments, outlines detailed experimental methodologies, and provides visual representations of the underlying molecular and cellular processes to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Introduction

Naloxonazine is an azine dimer of naloxone and is recognized for its potent, irreversible antagonism of the μ-opioid receptor, with a particular selectivity for the μ1 subtype.[1][2] Its long-lasting inhibitory effects, which can persist for over 24 hours in vivo, are not due to a slow elimination rate but rather to its wash-resistant binding to the receptor.[3][4] This irreversible binding is attributed to the formation of a stable, likely covalent, bond with the receptor.[5] The unique pharmacological profile of naloxonazine has made it an invaluable tool for differentiating the physiological roles of μ-opioid receptor subtypes, particularly in distinguishing between analgesia (mediated by μ1 receptors) and other opioid effects like respiratory depression.[6]

Receptor Binding and Selectivity

Naloxonazine's primary mechanism of action begins with its binding to opioid receptors. Its selectivity for the μ1-opioid receptor subtype is a key feature that distinguishes it from other opioid antagonists.

Binding Affinity

Radioligand binding assays have been employed to quantify the affinity of naloxonazine for various opioid receptor subtypes. The data consistently demonstrate a high affinity for the μ-opioid receptor, particularly the μ1 subtype, and significantly lower affinity for κ- and δ-opioid receptors.

| Receptor Subtype | Ligand | Kᵢ (nM) | Kd (nM) | Preparation | Reference |

| μ-Opioid | Naloxonazine | 0.054 | - | Not Specified | [Cayman Chemical] |

| μ1-Opioid | Naloxonazine | - | 0.1 | Rat brain membranes | [Cayman Chemical] |

| μ-Opioid (general) | Naloxonazine | - | 2 | Rat brain membranes | [Cayman Chemical] |

| κ-Opioid | Naloxonazine | 11 | - | Not Specified | [Cayman Chemical] |

| δ-Opioid | Naloxonazine | 8.6 | 5 | Rat brain membranes | [Cayman Chemical] |

Table 1: Binding Affinity of Naloxonazine for Opioid Receptors.

Irreversible Binding

The long-lasting antagonism of naloxonazine is a result of its irreversible binding to the μ-opioid receptor. This is in contrast to reversible antagonists like naloxone. Studies have shown that the inhibition of opiate binding by naloxonazine is resistant to extensive washing procedures.[7] It is suggested that naloxonazine forms a covalent bond with the receptor, leading to a prolonged blockade.[5] Naloxonazine is formed from the spontaneous dimerization of naloxazone in acidic solutions, and it is this azine derivative that is responsible for the potent and irreversible binding.[2][7]

In Vivo Pharmacology

The in vivo effects of naloxonazine have been extensively studied to understand the physiological roles of μ-opioid receptor subtypes. These studies typically involve pretreating animals with naloxonazine to irreversibly block the μ1 receptors before administering an opioid agonist.

Antagonism of Analgesia

Naloxonazine pretreatment has been shown to effectively antagonize the analgesic effects of μ-opioid agonists like morphine. The degree of antagonism can be quantified by determining the dose of the antagonist required to inhibit the analgesic effect by 50% (ID50).

| Agonist | Analgesic Test | Naloxonazine ID₅₀ (mg/kg) | Animal Model | Reference |

| Morphine (systemic) | Tail-flick | 9.5 | Not Specified | [BenchChem] |

| DAMGO (supraspinal) | Not Specified | 6.1 | Not Specified | [BenchChem] |

| DAMGO (spinal) | Not Specified | 38.8 | Not Specified | [BenchChem] |

Table 2: In Vivo Antagonist Potency of Naloxonazine against Opioid-Induced Analgesia.

Conditioned Place Preference and Locomotor Activity

Naloxonazine has also been utilized to investigate the role of μ1-opioid receptors in the rewarding effects and locomotor-stimulating properties of drugs of abuse.

| Drug | Behavioral Assay | Naloxonazine Effect | Dose of Naloxonazine | Animal Model | Reference |

| Cocaine | Conditioned Place Preference | Blocked cocaine-induced CPP | 20 mg/kg | Rats | [8] |

| Cocaine | Locomotor Activity | No effect on hyperlocomotion | 1.0, 10.0, or 20.0 mg/kg | Rats | [8] |

| Methamphetamine | Locomotor Activity | Attenuated METH-induced increase | 20 mg/kg, i.p. | Mice | [2] |

Table 3: Effects of Naloxonazine on Drug-Induced Behavioral Changes.

Downstream Signaling Pathways

As a μ-opioid receptor antagonist, naloxonazine blocks the downstream signaling cascades typically initiated by opioid agonists. The primary signaling pathway for μ-opioid receptors involves coupling to inhibitory G proteins (Gαi/o).

G-Protein Coupling and cAMP Inhibition

Opioid agonist binding to the μ-opioid receptor leads to the activation of Gαi/o proteins, which in turn inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] As an antagonist, naloxonazine blocks this agonist-induced inhibition of cAMP production.

| Assay | Effect of Naloxonazine | Reference |

| DAMGO-stimulated [³⁵S]GTPγS binding | Inhibits | Not directly found for naloxonazine, but inferred from its antagonist action. |

| Morphine-induced cAMP overshoot | Potent inhibitor | [3] |

Table 4: Effect of Naloxonazine on G-protein Coupling and cAMP Signaling.

β-Arrestin Recruitment

MAP Kinase Pathway

The mitogen-activated protein (MAP) kinase pathway, including ERK, JNK, and p38, is another downstream target of opioid receptor signaling. Naloxonazine's blockade of the μ-opioid receptor can modulate the activity of these pathways. For instance, pretreatment with naloxonazine has been shown to attenuate the methamphetamine-induced increase in phosphor-Thr75 DARPP-32 levels, a downstream effector of dopamine and cAMP signaling that is also modulated by the ERK pathway.[2]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of naloxonazine.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of naloxonazine for opioid receptors.

-

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat brain) in a suitable buffer and centrifuge to isolate the membrane fraction containing the opioid receptors.

-

Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-DAMGO for μ-receptors) and varying concentrations of naloxonazine.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of naloxonazine (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.[10]

-

Tail-Flick Test for Analgesia

-

Objective: To assess the antagonist effect of naloxonazine on opioid-induced analgesia.

-

Methodology:

-

Animal Pretreatment: Administer naloxonazine (e.g., subcutaneously) to the animals (e.g., mice or rats) at a specified time before the test.

-

Agonist Administration: Administer a μ-opioid agonist (e.g., morphine).

-

Nociceptive Testing: At the time of peak agonist effect, apply a thermal stimulus (e.g., a focused beam of light) to the animal's tail.

-

Latency Measurement: Record the time it takes for the animal to flick its tail away from the heat source (tail-flick latency). A longer latency indicates an analgesic effect.

-

Data Analysis: Compare the tail-flick latencies between animals pretreated with naloxonazine and control animals to determine the antagonist effect.[3]

-

Conditioned Place Preference (CPP)

-

Objective: To evaluate the effect of naloxonazine on the rewarding properties of drugs.

-

Methodology:

-

Pre-conditioning Phase: Allow the animals (e.g., rats) to freely explore a two-compartment apparatus to determine any initial preference for one compartment.

-

Conditioning Phase: On alternate days, administer the drug of interest (e.g., cocaine) and confine the animal to one compartment, and on the other days, administer a vehicle and confine the animal to the other compartment. For the naloxonazine group, administer naloxonazine prior to the drug administration.

-

Test Phase: After the conditioning phase, allow the animals to freely access both compartments and measure the time spent in each.

-

Data Analysis: A preference for the drug-paired compartment indicates a rewarding effect. Compare the time spent in the drug-paired compartment between the naloxonazine-treated and control groups.[8]

-

cAMP Accumulation Assay

-

Objective: To measure the effect of naloxonazine on agonist-induced inhibition of cAMP production.

-

Methodology:

-

Cell Culture: Use cells stably expressing the μ-opioid receptor (e.g., HEK293-MOR cells).

-

Pre-incubation: Pre-incubate the cells with naloxonazine at various concentrations.

-

Stimulation: Stimulate the cells with an opioid agonist (e.g., DAMGO) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Determine the IC50 value of naloxonazine for the inhibition of the agonist's effect on cAMP levels.[3]

-

β-Arrestin Recruitment Assay (PathHunter® Assay)

-

Objective: To quantify the effect of naloxonazine on agonist-induced β-arrestin recruitment.

-

Methodology:

-

Cell Line: Use a cell line engineered to express the μ-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Compound Treatment: Treat the cells with an opioid agonist in the presence or absence of naloxonazine.

-

Recruitment and Complementation: Agonist-induced recruitment of β-arrestin-EA to the receptor-ProLink™ brings the two enzyme fragments together, forming a functional enzyme.

-

Detection: Add a substrate that is hydrolyzed by the active enzyme to produce a chemiluminescent signal.

-

Data Analysis: Measure the luminescence to quantify β-arrestin recruitment and determine the inhibitory effect of naloxonazine.[1]

-

Conclusion

This compound is a powerful pharmacological tool with a distinct mechanism of action centered on its irreversible and selective antagonism of the μ1-opioid receptor subtype. Its long-lasting in vivo effects have been instrumental in elucidating the differential roles of μ-opioid receptor subtypes in mediating analgesia and other opioid-related behaviors. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers aiming to utilize naloxonazine in their studies of opioid pharmacology and to further explore the complexities of opioid receptor signaling and function. A thorough understanding of its mechanism is crucial for the continued development of safer and more effective opioid-based therapeutics.

References

- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naloxonazine, a specific mu-opioid receptor antagonist, attenuates the increment of locomotor activity induced by acute methamphetamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective antagonism by naloxonazine of antinociception by Tyr-D-Arg-Phe-beta-Ala, a novel dermorphin analogue with high affinity at mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opioid effects on mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the selective mu(1)-opioid receptor antagonist, naloxonazine, on cocaine-induced conditioned place preference and locomotor behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Naloxonazine Dihydrochloride: A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxonazine dihydrochloride is a potent and selective pharmacological tool primarily utilized for the investigation of opioid receptor function. It is distinguished by its irreversible and high-affinity antagonism of the μ₁-opioid receptor subtype. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of naloxonazine. It includes a summary of its receptor binding affinities, detailed descriptions of experimental protocols for its characterization, and visual representations of its associated signaling pathways and experimental workflows. Furthermore, this guide explores a secondary, host-directed function of naloxonazine as an anti-leishmanial agent, highlighting its potential for broader therapeutic applications.

Core Function: μ-Opioid Receptor Antagonism

This compound is a powerful and selective antagonist of the μ-opioid receptor (MOR), with a particular preference for the μ₁ subtype.[1][2] Unlike the reversible antagonist naloxone, naloxonazine exhibits long-lasting, irreversible antagonism.[1] This prolonged action is not due to a long biological half-life, which is less than 3 hours, but rather to its ability to form a stable, likely covalent, bond with the receptor.[1] This irreversible binding makes it an invaluable tool for studying the pharmacology and physiological roles of the μ₁-opioid receptor.

Mechanism of Action

The primary mechanism of naloxonazine involves its interaction with G-protein coupled receptors (GPCRs), specifically the μ-opioid receptors. Agonist binding to these receptors typically activates inhibitory G-proteins (Gαi/o), leading to downstream signaling cascades. Naloxonazine, as an antagonist, binds to the receptor and prevents this activation. Its irreversible nature ensures a sustained blockade of the receptor, making it resistant to washing procedures in in-vitro preparations.[3]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the interaction of this compound with opioid receptors.

| Parameter | Value | Receptor/System | Reference |

| IC₅₀ | 5.4 nM | μ-opioid receptor | |

| Kᵢ | 0.054 nM | μ-opioid receptor | |

| 11 nM | κ-opioid receptor | ||

| 8.6 nM | δ-opioid receptor | ||

| ID₅₀ | ~9.5 mg/kg | Morphine-induced analgesia (systemic) | [1] |

| ~6.1 mg/kg | DAMGO-induced analgesia (supraspinal) | [1] |

Secondary Function: Anti-leishmanial Activity

Beyond its role as an opioid antagonist, naloxonazine has demonstrated activity against the intracellular parasite Leishmania donovani.[1][4] This anti-leishmanial effect is not due to direct action on the parasite but is instead a host-directed mechanism.[4]

Mechanism of Anti-leishmanial Action

Naloxonazine treatment of host macrophages, such as THP-1 cells, leads to the upregulation of vacuolar ATPases (vATPases).[1][2] This results in an increased volume of intracellular acidic vacuoles within the host cell, creating an environment that is hostile to the Leishmania amastigotes residing within.[1] This host cell-dependent mechanism highlights a potential therapeutic avenue for treating intracellular parasitic infections.[1]

Quantitative Anti-leishmanial Data

| Parameter | Value | Organism/Cell Line | Reference |

| GI₅₀ | 3.45 μM | Leishmania donovani (intracellular amastigote) | [4] |

Experimental Protocols

The characterization of naloxonazine's function relies on a variety of in-vitro and in-vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of naloxonazine for opioid receptors.

-

Objective: To determine the Kᵢ of naloxonazine at μ, δ, and κ opioid receptors.

-

Materials:

-

Membrane preparations from cells expressing the opioid receptor of interest (e.g., CHO-K1 cells) or from brain tissue.

-

Radioligand specific for the receptor subtype (e.g., [³H]-DAMGO for μ-receptors, [³H]-DPDPE for δ-receptors, [³H]-U69,593 for κ-receptors).

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of naloxonazine.

-

In a multi-well plate, incubate the membrane preparation with the radioligand at a concentration near its Kₑ and varying concentrations of naloxonazine.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ value of naloxonazine and calculate the Kᵢ using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay measures the ability of naloxonazine to antagonize agonist-induced G-protein activation.

-

Objective: To assess the antagonist properties of naloxonazine by measuring its effect on agonist-stimulated [³⁵S]GTPγS binding.

-

Materials:

-

Membrane preparations containing the μ-opioid receptor.

-

A μ-opioid receptor agonist (e.g., DAMGO).

-

This compound.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate the membrane preparation with naloxonazine at various concentrations.

-

Add the μ-opioid agonist (e.g., DAMGO) to stimulate the receptor.

-

Add GDP and [³⁵S]GTPγS to the reaction mixture.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

-

Analyze the data to determine the extent of inhibition of agonist-stimulated G-protein activation by naloxonazine.

-

In-vivo Assessment of Antinociception

Animal models are used to evaluate the in-vivo efficacy of naloxonazine in antagonizing opioid-induced analgesia.

-

Objective: To determine the ability of naloxonazine to block the analgesic effects of morphine.

-

Animal Model: Mice or rats.

-

Procedure:

-

Administer naloxonazine (e.g., 10-20 mg/kg, intraperitoneally) to the animals.

-

After a specific pretreatment time (e.g., 30-60 minutes), administer an opioid agonist such as morphine.

-

Assess the analgesic effect using a standard nociceptive test, such as the tail-flick or hot-plate test, at various time points after morphine administration.

-

Compare the analgesic response in animals pretreated with naloxonazine to a control group that received a vehicle.

-

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling Pathway Antagonized by Naloxonazine

Caption: Naloxonazine irreversibly antagonizes the μ-opioid receptor.

Experimental Workflow for Characterizing Naloxonazine

Caption: Workflow for characterizing naloxonazine's antagonist activity.

Host-Directed Anti-leishmanial Mechanism of Naloxonazine

Caption: Naloxonazine's host-directed anti-leishmanial mechanism.

Conclusion

This compound is a crucial pharmacological agent for the study of opioid systems, primarily through its potent and irreversible antagonism of the μ₁-opioid receptor. Its well-characterized mechanism of action and binding affinities make it an indispensable tool for elucidating the physiological and pathological roles of this receptor subtype. Furthermore, the discovery of its host-directed anti-leishmanial activity opens new avenues for research into novel therapeutic strategies for intracellular pathogens. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize naloxonazine in their scientific endeavors.

References

- 1. Naloxonazine, an Amastigote-Specific Compound, Affects Leishmania Parasites through Modulation of Host-Encoded Functions | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Naloxonazine, an Amastigote-Specific Compound, Affects Leishmania Parasites through Modulation of Host-Encoded Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naloxonazine, a potent, long-lasting inhibitor of opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naloxonazine, an Amastigote-Specific Compound, Affects Leishmania Parasites through Modulation of Host-Encoded Functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Naloxonazine Dihydrochloride: Discovery, History, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxonazine dihydrochloride, a potent and selective irreversible antagonist of the μ₁-opioid receptor, has been an invaluable pharmacological tool for elucidating the complexities of the opioid system. This technical guide provides a comprehensive overview of its discovery, history, and core experimental methodologies. It details the synthesis of naloxonazine from its precursor, naloxazone, and outlines protocols for its purification and characterization. Furthermore, this document presents key quantitative data on its receptor binding affinities and functional activity, alongside detailed experimental workflows for characterizing its irreversible antagonism. The guide also explores the downstream signaling consequences of μ₁-opioid receptor blockade by naloxonazine, offering insights for researchers in pharmacology and drug development.

Discovery and History

The journey to the discovery of naloxonazine is rooted in the quest to understand the heterogeneity of opioid receptors. In the late 1970s and early 1980s, researchers sought to develop ligands that could differentiate between putative opioid receptor subtypes. The synthesis of naloxazone, the hydrazone derivative of the non-selective opioid antagonist naloxone, was a significant step in this direction.

Subsequent investigations by Hahn and Pasternak in 1982 revealed that in acidic solutions, naloxazone spontaneously undergoes a dimerization to form a more stable and far more potent compound: naloxonazine.[1] This azine derivative was found to be an irreversible antagonist, a property attributed to its ability to form a covalent bond with the receptor.[2] This discovery was pivotal, as it provided a tool to selectively and irreversibly block a subpopulation of μ-opioid receptors, later classified as the μ₁ subtype. This has allowed for the functional differentiation of μ-opioid receptor-mediated effects, such as analgesia, from other effects like respiratory depression.

Synthesis and Characterization

Synthesis of this compound

The synthesis of naloxonazine is a two-step process that begins with the synthesis of its precursor, naloxazone, from naloxone. Naloxonazine is then formed via the spontaneous dimerization of naloxazone under acidic conditions.[1]

Experimental Protocol: Synthesis of Naloxazone

-

Reaction Setup: Dissolve naloxone hydrochloride in a suitable solvent system, such as a mixture of methanol and water.

-

Addition of Hydrazine: Add a molar excess of hydrazine hydrate to the naloxone solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the product, naloxazone, can be isolated by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the hydrazone derivative.

Experimental Protocol: Synthesis of this compound from Naloxazone

-

Acid-Catalyzed Dimerization: Dissolve the synthesized naloxazone in a dilute acidic solution (e.g., dilute hydrochloric acid). The acidic environment facilitates the spontaneous dimerization of two naloxazone molecules to form the azine, naloxonazine.[1]

-

Monitoring the Reaction: The progress of the dimerization can be monitored by techniques such as high-performance liquid chromatography (HPLC).

-

Isolation and Purification: Once the reaction is complete, this compound can be isolated by crystallization.[2] The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., aqueous ethanol) and allowed to cool slowly. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum. Further purification can be achieved by preparative HPLC if necessary.

Physicochemical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₈H₄₂N₄O₆·2HCl |

| Molecular Weight | 723.69 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in water (up to 25 mM) |

Characterization Data:

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of naloxonazine. The singly charged protonated molecule [M+H-2HCl]⁺ is observed at m/z 651.3170, and the doubly charged species [M+2H-2HCl]²⁺ is observed at m/z 326.1700.[3] The fragmentation pattern can be analyzed to further confirm the structure.[3]

-

Purity (HPLC): The purity of the final compound should be assessed by analytical reverse-phase HPLC. A purity of ≥95% is generally considered acceptable for in vitro and in vivo studies.

Pharmacological Profile

Receptor Binding Affinity

Naloxonazine exhibits high affinity and selectivity for the μ-opioid receptor, with a particular preference for the μ₁ subtype. Its binding affinity for δ and κ-opioid receptors is significantly lower.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cells expressing the opioid receptor subtypes of interest (μ, δ, and κ).

-

Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Competitive Binding: Incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69,593 for κ) and varying concentrations of naloxonazine.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of naloxonazine that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Table 2: Receptor Binding Affinities (Kᵢ) of Naloxonazine

| Receptor Subtype | Kᵢ (nM) |

| μ-Opioid Receptor | 0.054 |

| δ-Opioid Receptor | 8.6 |

| κ-Opioid Receptor | 11 |

Data obtained from radioligand binding assays.

Functional Activity

Naloxonazine acts as an irreversible antagonist at the μ₁-opioid receptor. This irreversible nature is a key feature that distinguishes it from reversible antagonists like naloxone.

Experimental Protocol: GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes from cells expressing the μ-opioid receptor.

-

Assay Buffer: Use a GTPγS binding buffer containing GDP, MgCl₂, NaCl, and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Antagonist Pre-incubation: Pre-incubate the membranes with varying concentrations of naloxonazine for a defined period to allow for receptor binding.

-

Agonist Stimulation: Add a fixed concentration of a μ-opioid receptor agonist (e.g., DAMGO) to stimulate G-protein activation.

-

[³⁵S]GTPγS Binding: Incubate the mixture to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.

-

Termination and Measurement: Terminate the reaction by rapid filtration and measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of naloxonazine for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Table 3: Functional Activity of Naloxonazine

| Assay | Parameter | Value |

| GTPγS Binding Assay | IC₅₀ (μ-opioid receptor) | ~0.8 µM (estimated) |

Characterization of Irreversible Antagonism

The irreversible binding of naloxonazine to the μ₁-opioid receptor is a defining characteristic. This can be demonstrated experimentally using washout procedures.

Experimental Workflow for Irreversible Antagonism

Experimental Protocol: Washout Experiment

-

Treatment: Incubate two sets of membrane preparations expressing μ-opioid receptors. Treat one set with a saturating concentration of naloxonazine and the other with a reversible antagonist like naloxone for a specified duration.

-

Washing: Centrifuge the membrane preparations and discard the supernatant. Resuspend the pellets in fresh buffer and repeat this washing step multiple times to ensure the complete removal of any unbound antagonist.

-

Radioligand Binding: After the final wash, resuspend the membrane pellets in the binding buffer and perform a radioligand binding assay as described in section 3.1.

-

Analysis: Compare the specific binding of the radioligand in the naloxonazine-treated, naloxone-treated, and untreated control membranes. A significant and persistent reduction in radioligand binding in the naloxonazine-treated group, despite extensive washing, confirms its irreversible mechanism of action.

Signaling Pathways

Naloxonazine's irreversible blockade of the μ₁-opioid receptor prevents the downstream signaling cascades typically initiated by agonist binding. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gᵢ/Gₒ).

Mu-Opioid Receptor Signaling Cascade

Upon agonist binding, the activated Gᵢ/Gₒ protein dissociates into its Gαᵢ/ₒ and Gβγ subunits, which then modulate various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαᵢ/ₒ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Naloxonazine, by blocking the receptor, prevents this agonist-induced inhibition of adenylyl cyclase.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability. The Gβγ subunit also inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release. Naloxonazine's blockade of the μ₁ receptor prevents these ion channel modulations.

-

β-Arrestin Pathway: Following prolonged agonist stimulation, the μ-opioid receptor can be phosphorylated, leading to the recruitment of β-arrestin. This can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades. The effect of naloxonazine specifically on the β-arrestin pathway associated with the μ₁ receptor subtype is an area of ongoing research.

Conclusion

This compound remains a cornerstone tool in opioid pharmacology. Its discovery and characterization have profoundly advanced our understanding of the functional significance of opioid receptor subtypes. The detailed experimental protocols and data presented in this guide are intended to support researchers and drug development professionals in utilizing this important compound to further explore the intricacies of the opioid system and to develop novel therapeutics with improved efficacy and safety profiles.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Naloxonazine Dihydrochloride

This document provides a comprehensive overview of the chemical and pharmacological properties of this compound, a key tool in opioid research. It details its physical characteristics, mechanism of action, and receptor selectivity, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is the azine derivative of naloxone.[1] It is typically supplied as an off-white solid.[2] The dihydrochloride salt form enhances its aqueous solubility, which is crucial for in vivo applications.[3]

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₂N₄O₆ · 2HCl | [2][4] |

| Molecular Weight | 723.69 g/mol | [2][4] |

| Physical Appearance | Off-white solid | [2] |

| Purity | ≥98% | [4] |

| Solubility | Soluble to 25 mM in water[4], ≥ 25 mg/mL in H₂O, slightly soluble in PBS (pH 7.2) and ethanol[3]. | [3][4][5] |

| Storage | Store at room temperature[2][4] or -20°C for long-term storage[6]. Protect from moisture[3]. | [2][3][4][6] |

| Stability | Stable for ≥ 4 years when stored at -20°C. The compound degrades under humid conditions.[3] Stock solutions in solvent can be stored at -80°C for 6 months or -20°C for 1 month. | [3] |

| CAS Number | 880759-65-9 | [2][4] |

Mechanism of Action

This compound is a potent, selective, and irreversible antagonist of the μ₁-opioid receptor (MOR).[3][4][6] Its primary pharmacological effect is inhibiting the coupling and activation of G-proteins associated with MORs, particularly the μ₁ subtype.[7] This irreversible binding is due to the formation of a covalent bond with the receptor, leading to prolonged receptor inactivation that can last over 24 hours, even after the compound has been cleared from the system.[3][6][8] This contrasts with reversible antagonists like naloxone.[3]

The antagonism of the μ-opioid receptor, a G-protein coupled receptor (GPCR), blocks the downstream signaling cascade.[7] Typically, agonist binding to the MOR activates inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] By irreversibly blocking the receptor, naloxonazine prevents this agonist-induced signaling.[3][7]

Receptor Binding and Selectivity

Radioligand binding assays have been used to quantify the affinity of naloxonazine for various opioid receptor types. It displays a high affinity for the μ-opioid receptor, with significantly lower affinity for κ- and δ-opioid receptors, demonstrating its selectivity.[5][9]

| Parameter | Receptor Type | Value (nM) | Assay Type |

| Ki | μ-opioid | 0.054 | Radioligand Binding Assay |

| Ki | κ-opioid | 11 | Radioligand Binding Assay |

| Ki | δ-opioid | 8.6 | Radioligand Binding Assay |

| Kd | μ₁-opioid (high affinity) | 0.1 | Radioligand Binding Assay |

| Kd | μ-opioid | 2 | Radioligand Binding Assay |

| Kd | δ-opioid | 5 | Radioligand Binding Assay |

Data sourced from Cayman Chemical product information sheet, referencing Raynor, K., et al. (1994) and Cruciani, R.A., et al. (1987).[5]

Functional Activity

Naloxonazine's functional antagonism has been demonstrated in various assays. It potently inhibits agonist-stimulated G-protein activation and has been shown to block the effects of morphine in vivo.

| Parameter | Description | Value | Assay / Model |

| IC₅₀ | Inhibition of morphine-induced cAMP overshoot | 0.46 µM | cAMP Assay |

| IC₅₀ | Antagonism of μ-opioid receptor | 5.4 nM | Not specified |

| GI₅₀ | Activity against Leishmania donovani | 3.45 µM | In vitro cell culture |

| Effective Dose | Reverses sufentanil-induced antinociception | 0.16 mg/kg | Rat model |

| Effective Dose | Reduces ethanol self-administration | 10 mg/kg | Rat model |

| Effective Dose | Attenuates METH-induced locomotor activity | 10 mg/kg (i.p.) | Mouse model |

Data sourced from Benchchem, MedChemExpress, and Cayman Chemical.[7]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki, Kd) of naloxonazine for opioid receptors. The protocol involves incubating cell membranes expressing the target receptor with a radiolabeled ligand and varying concentrations of the unlabeled competitor drug (naloxonazine).

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat brain) or cultured cells expressing the desired opioid receptor subtype in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes and wash multiple times to remove endogenous ligands.

-

Binding Incubation: In assay tubes, combine the prepared membranes, a fixed concentration of a specific radiolabeled opioid ligand (e.g., ³H-DAMGO for MOR), and a range of concentrations of naloxonazine.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the naloxonazine concentration. Calculate the IC₅₀ (the concentration of naloxonazine that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation. As an antagonist, naloxonazine is tested for its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Methodology:

-

Membrane Preparation: Prepare cell membranes containing the μ-opioid receptor as described for the binding assay.

-

Assay Buffer: Prepare a buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂.

-

Incubation: Add membranes to the assay buffer along with a specific MOR agonist (e.g., DAMGO) to stimulate the receptor. Add varying concentrations of naloxonazine to measure its inhibitory effect.

-

Initiate Reaction: Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to the mixture and incubate (e.g., at 30°C) to allow for its binding to activated G-proteins.

-

Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the ability of naloxonazine to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding, and calculate an IC₅₀ value.

In Vivo Antagonism of Morphine-Induced Analgesia

This protocol assesses the ability of naloxonazine to block the analgesic effects of morphine in an animal model, typically using the tail-flick or hot-plate test.

Methodology:

-

Animal Acclimation: Acclimate male Sprague Dawley rats or Wistar rats to the laboratory environment and handling.[10][11]

-

Pre-treatment: Administer naloxonazine (e.g., 1.5 - 15 mg/kg) or vehicle via a specific route (e.g., intraperitoneal, i.p., or intravenous, i.v.).[10][11] Due to naloxonazine's long-lasting action, this is often done several hours (e.g., 20-24 hours) before the opioid challenge.[8][11]

-

Baseline Measurement: Measure the baseline nociceptive threshold of the animals using a tail-flick apparatus or hot plate. This involves measuring the latency to withdraw the tail from a radiant heat source.

-

Opioid Administration: Administer an analgesic dose of morphine (e.g., 10 mg/kg, i.v.).[10]

-

Post-treatment Measurement: At set time intervals after morphine administration, re-measure the tail-flick latency.

-

Data Analysis: Compare the analgesic effect of morphine (increase in tail-flick latency) in the naloxonazine-pretreated group versus the vehicle-treated group. A significant reduction in morphine's effect in the naloxonazine group indicates antagonism.

References

- 1. Naloxonazine, a potent, long-lasting inhibitor of opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. This compound hydrate () for sale [vulcanchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. caymanchem.com [caymanchem.com]

- 6. aobious.com [aobious.com]

- 7. NaloxonazineDihydrochloride | Benchchem [benchchem.com]

- 8. Naloxonazine actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Benchchem [benchchem.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. This compound | 82824-01-9 [chemicalbook.com]

An In-Depth Technical Guide to Naloxonazine Dihydrochloride: Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Naloxonazine dihydrochloride, a pivotal tool in opioid research. This document delves into its molecular structure, physicochemical properties, synthesis, and its mechanism of action as a selective and irreversible antagonist of the μ₁-opioid receptor. Detailed experimental protocols and a summary of its biological effects are included to support ongoing and future research endeavors.

Core Molecular and Chemical Properties

This compound is a dimeric derivative of naloxone, an opioid receptor antagonist. Its unique structure is central to its potent and long-lasting pharmacological effects.

Molecular Structure

The chemical name for Naloxonazine is bis-[5-α-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-ylidene] hydrazine. The dihydrochloride salt form enhances its solubility in aqueous solutions.

Chemical Formula: C₃₈H₄₂N₄O₆·2HCl

Molecular Weight: 723.69 g/mol

The structure features two naloxone molecules linked by a hydrazine bridge at the C6 position. This dimerization is critical for its interaction with the opioid receptor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble to 25 mM in water | |

| Storage Conditions | Store at room temperature, protected from light and moisture. For long-term storage of solutions, -20°C to -80°C is recommended. | [1] |

| Purity | Typically ≥98% | |

| CAS Number | 880759-65-9 |

Synthesis of this compound

The synthesis of this compound generally involves the reaction of naloxone with a hydrazine derivative under acidic conditions. While specific proprietary methods may vary, a general synthetic approach is outlined below.

General Synthetic Workflow

Caption: General synthesis workflow for this compound.

A detailed, step-by-step protocol for the synthesis is not publicly available in peer-reviewed literature, as it is often proprietary. However, the process fundamentally relies on the condensation reaction between the ketone group of naloxone and the hydrazine derivative.

Mechanism of Action and Signaling Pathway

Naloxonazine is a potent and selective antagonist of the μ₁-opioid receptor, a subtype of the μ-opioid receptor. Its mechanism of action is distinguished by its irreversible binding, leading to a long-lasting blockade of receptor function.

Irreversible Antagonism

Naloxonazine is believed to form a covalent bond with the μ₁-opioid receptor, resulting in its irreversible inactivation. This contrasts with reversible antagonists like naloxone, which dissociate from the receptor, allowing for the restoration of function. This irreversible nature makes Naloxonazine a valuable tool for studying opioid receptor turnover and the long-term effects of receptor blockade.

μ-Opioid Receptor Signaling Pathway

The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also modulate other downstream effectors, such as ion channels. As an antagonist, Naloxonazine blocks the initiation of this signaling cascade by preventing agonist binding.

Caption: Naloxonazine's antagonism of the μ-opioid receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Naloxonazine for the μ-opioid receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the μ-opioid receptor.

Materials:

-

Cell membranes expressing the μ-opioid receptor (e.g., from CHO-K1 cells)

-

Radioligand: [³H]-DAMGO (a selective μ-opioid agonist)

-

This compound

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (e.g., naloxone) for non-specific binding.

-

50 µL of the various concentrations of this compound.

-

50 µL of [³H]-DAMGO at a concentration close to its Kd.

-

50 µL of the cell membrane preparation.

-

-

Incubate the plate at 25°C for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of Naloxonazine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the extent of G-protein activation upon receptor stimulation and can be used to characterize the antagonistic properties of Naloxonazine.

Objective: To assess the ability of this compound to inhibit agonist-stimulated G-protein activation.

Materials:

-

Cell membranes expressing the μ-opioid receptor

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog)

-

A μ-opioid receptor agonist (e.g., DAMGO)

-

This compound

-

GDP

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

-

96-well microplates

-

Scintillation proximity assay (SPA) beads or filtration apparatus

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and the agonist in the assay buffer.

-

Pre-incubate the cell membranes with various concentrations of this compound for a specific duration (e.g., 30 minutes) at 30°C.

-

Add the agonist (at a concentration that elicits a submaximal response, e.g., its EC₈₀) to the wells containing the membranes and Naloxonazine.

-

Add GDP to a final concentration of 10-30 µM.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction and measure the bound [³⁵S]GTPγS. This can be done either by filtration or by using SPA beads.

-

Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of Naloxonazine to determine its IC₅₀ value.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various studies.

| Parameter | Value | Receptor/System | Reference |

| IC₅₀ (μ-opioid receptor) | 5.4 nM | μ-opioid receptor | [2] |

| Ki (μ-opioid receptor) | 0.054 nM | Radioligand binding assay | |

| Ki (κ-opioid receptor) | 11 nM | Radioligand binding assay | |

| Ki (δ-opioid receptor) | 8.6 nM | Radioligand binding assay | |

| GI₅₀ (Leishmania donovani) | 3.45 µM | Intracellular amastigote stage | [2] |

Conclusion

This compound remains an indispensable pharmacological tool for the investigation of the μ-opioid receptor system. Its high potency, selectivity for the μ₁-subtype, and irreversible mechanism of action provide researchers with a unique means to dissect the complex roles of this receptor in various physiological and pathological processes. The detailed information and protocols provided in this guide are intended to facilitate its effective use in advancing our understanding of opioid pharmacology and developing novel therapeutics.

References

In-Depth Technical Guide: The Irreversible Antagonism of Naloxonazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Finding: Naloxonazine Dihydrochloride is an Irreversible Mu-Opioid Receptor Antagonist

This compound is a potent and selective antagonist of the μ-opioid receptor (MOR), exhibiting a mechanism of action that distinguishes it from reversible antagonists like naloxone. Extensive research has demonstrated that naloxonazine acts as an irreversible antagonist, primarily through the formation of a covalent bond with the receptor. This irreversible binding leads to a prolonged blockade of opioid agonist effects, a characteristic that persists long after the drug has been cleared from systemic circulation.

The irreversible nature of naloxonazine's antagonism is a key feature that makes it a valuable tool in opioid receptor research. Its long-lasting effects are not attributable to its pharmacokinetic profile, as it has a relatively short terminal elimination half-life of less than three hours. Instead, the persistent antagonism, which can last for over 24 hours, is a direct result of its tenacious binding to the μ-opioid receptor.[1] This property has been consistently demonstrated in washout experiments where the inhibitory effects of naloxonazine on radioligand binding persist despite repeated washing of the tissue preparation.[2]

Naloxonazine is notably selective for the μ1-opioid receptor subtype, a characteristic that has been pivotal in studies aimed at dissecting the differential roles of μ-opioid receptor subtypes in mediating the various effects of opioid agonists.

Quantitative Analysis of Binding Affinity

The interaction of naloxonazine with opioid receptors has been quantified through various binding assays. The following table summarizes key binding affinity data, providing a comparative overview of its potency at different opioid receptor subtypes.

| Receptor Subtype | Ligand | Parameter | Value (nM) |

| μ-Opioid Receptor | Naloxonazine | IC50 | 5.4 |

| μ-Opioid Receptor | Naloxone | Ki | 1.518 ± 0.065 |

| μ-Opioid Receptor | Naloxone | IC50 | 5.926 ± 0.253 |

| μ-Opioid Receptor | [3H]DAMGO | Kd | 0.47 |

| μ-Opioid Receptor | Nalbuphine | Ki | 0.5 |

| κ-Opioid Receptor | Nalbuphine | Ki | 29 |

| δ-Opioid Receptor | Nalbuphine | Ki | 60 |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard method for determining the binding affinity of naloxonazine for the μ-opioid receptor using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Tissue (e.g., rat brain) or cells expressing the μ-opioid receptor are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

2. Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

Assay buffer.

-

A fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [3H]DAMGO).

-

Varying concentrations of naloxonazine (the competitor).

-

The membrane preparation.

-

-

For determining non-specific binding, a high concentration of a non-radiolabeled opioid ligand (e.g., naloxone) is added instead of naloxonazine.

-

The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of naloxonazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Washout Experiment to Demonstrate Irreversibility

This protocol is designed to differentiate between reversible and irreversible receptor antagonism.

1. Initial Binding:

-

Prepare two sets of membrane preparations as described in the radioligand binding assay protocol.

-

Incubate one set with naloxonazine at a concentration sufficient to achieve significant receptor occupancy.

-

Incubate the control set with assay buffer alone.

2. Washing Procedure:

-

Following the initial incubation, both sets of membranes are subjected to repeated washing steps.

-

This involves centrifuging the membranes to pellet them, removing the supernatant, and resuspending the pellet in fresh, ice-cold buffer.

-

This process is repeated multiple times (e.g., 3-5 times) to effectively remove any unbound ligand.

3. Radioligand Binding:

-

After the final wash, both the naloxonazine-treated and control membranes are resuspended in assay buffer.

-

A radioligand binding assay is then performed on both sets of membranes as described above, typically using a saturating concentration of the radiolabeled ligand.

4. Data Analysis:

-

The amount of specific radioligand binding is compared between the naloxonazine-treated and control membranes.

-

A significant reduction in specific binding in the naloxonazine-treated group, despite extensive washing, indicates irreversible or very slowly dissociating binding. In contrast, for a reversible antagonist, the binding would be expected to return to near-control levels after the washout procedure.

Signaling Pathways and Logical Relationships

The irreversible antagonism of naloxonazine at the μ-opioid receptor has significant implications for downstream signaling. The following diagrams, generated using the DOT language, illustrate the key pathways and the impact of naloxonazine.

Caption: Agonist-mediated signaling at the μ-opioid receptor.

Caption: Irreversible binding of naloxonazine to the μ-opioid receptor.

Caption: Experimental workflow for assessing the irreversibility of naloxonazine.

Conclusion

The evidence strongly supports the classification of this compound as an irreversible antagonist of the μ-opioid receptor, with a notable selectivity for the μ1 subtype. This irreversibility, mediated by the formation of a covalent bond, results in a prolonged and potent blockade of opioid agonist effects. The detailed experimental protocols and an understanding of its impact on signaling pathways are crucial for its effective use as a research tool in the field of opioid pharmacology and drug development. The provided data and methodologies offer a comprehensive guide for scientists working with this important pharmacological agent.

References

Naloxonazine Dihydrochloride: A Comprehensive Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxonazine dihydrochloride is a potent and invaluable pharmacological tool for researchers investigating the complexities of the opioid system. As a dimeric azine derivative of naloxone, it exhibits a unique and highly selective antagonist profile, primarily targeting the μ₁-opioid receptor subtype.[1] Its irreversible or long-lasting binding characteristics have made it instrumental in differentiating the physiological roles of various opioid receptor subtypes.[1][2] This technical guide provides an in-depth analysis of the receptor selectivity profile of naloxonazine, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Receptor Binding Profile

Naloxonazine is characterized by its high affinity and selectivity for the μ-opioid receptor (MOR), particularly the μ₁ subtype.[1][3][4] While specific Kᵢ values for naloxonazine across different opioid receptor types are not consistently reported in the literature, displacement studies have confirmed its high affinity for μ-opioid receptors, with lower affinity for δ (DOR) and κ (KOR) opioid receptors.[5] Its irreversible antagonism is a key feature, resulting from its ability to form a covalent bond with the receptor, leading to prolonged inhibition.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's interaction with opioid receptors.

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| μ-Opioid Receptor | IC₅₀ | 5.4 nM | - | [6] |

Comparative Antagonist Potency (ID₅₀) of Naloxonazine and β-Funaltrexamine (β-FNA)

| Action | Naloxonazine ID₅₀ (mg/kg) | β-FNA ID₅₀ (mg/kg) |

| Systemic morphine analgesia | ~9.5 | ~12.1 |

| Supraspinal DAMGO analgesia | ~6.1 | ~6.09 |

| Spinal DAMGO analgesia | ~38.8 | ~7.7 |

| Morphine's inhibition of gastrointestinal transit | ~40.7 | ~11.3 |

| Morphine lethality blocking | ~40.9 | ~12.3 |

Data compiled from BenchChem, referencing studies from the Cotzias Lab, Sloan-Kettering.[5]

Functional Selectivity and Signaling Pathways

Naloxonazine demonstrates functional selectivity by differentially antagonizing various in vivo effects mediated by the μ-opioid receptor. For instance, pretreatment with naloxonazine has been shown to block morphine-induced analgesia without affecting respiratory depression, suggesting a selective targeting of the μ₁ receptor subtype involved in analgesia.[5]

Opioid receptors, including the μ-opioid receptor, are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o).[7] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This, in turn, affects downstream signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and addiction.[9][10] As an antagonist, naloxonazine blocks the initial step of agonist binding, thereby preventing these downstream effects.

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), is crucial in modern opioid research.[11][12] While typically discussed in the context of agonists, antagonists can also exhibit bias by selectively blocking certain pathways. Naloxonazine's differential antagonism of physiological functions provides in vivo evidence of such functional selectivity.[5]

References

- 1. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Chronic morphine exposure increases the phosphorylation of MAP kinases and the transcription factor CREB in dorsal root ganglion neurons: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Galanin attenuates cyclic AMP regulatory element-binding protein (CREB) phosphorylation induced by chronic morphine and naloxone challenge in Cath.a cells and primary striatal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics of Naloxonazine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxonazine dihydrochloride is a potent and selective antagonist of the μ₁-opioid receptor subtype, widely utilized in preclinical research to elucidate the specific roles of opioid receptor subtypes in various physiological and pathological processes. A derivative of naloxone, naloxonazine is distinguished by its long-lasting, irreversible, or slowly dissociating binding to μ₁-opioid receptors. This characteristic allows for the functional separation of μ₁-mediated effects from those mediated by μ₂ and other opioid receptors. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of naloxonazine, detailing its known characteristics, experimental applications, and the underlying signaling pathways it modulates. Due to the limited availability of comprehensive quantitative pharmacokinetic data for naloxonazine, this guide also contextualizes its properties with data from its parent compound, naloxone, and emphasizes the pharmacodynamic properties that define its utility as a research tool.

Introduction

Naloxonazine is the azine derivative of naloxone and is noted for its high potency and prolonged duration of action as a μ₁-opioid receptor antagonist.[1][2] It can be formed spontaneously from its hydrazone precursor, naloxazone, in acidic solutions, and it is believed that naloxonazine is the active compound responsible for the irreversible receptor binding attributed to naloxazone.[2][3][4] Its primary application in in vivo studies is to selectively block μ₁-opioid receptors, thereby enabling the investigation of the physiological functions of other opioid receptor subtypes.[5][6] A key feature of its use is that its prolonged antagonism of morphine-induced analgesia, lasting over 24 hours, is not due to slow elimination but rather to its irreversible or very slowly reversible binding to the μ₁ receptor.[5]

Pharmacokinetic Profile

Comprehensive in vivo pharmacokinetic data for this compound is sparse in publicly available literature. The majority of research has focused on its pharmacodynamic effects as a selective antagonist.

Absorption

Specific details regarding the absorption and bioavailability of naloxonazine via various routes of administration have not been extensively reported. For in vivo studies in rodents, it is typically administered via intravenous or intracerebroventricular injection.[1][5]

Distribution

Metabolism

The metabolic pathways of naloxonazine have not been fully elucidated. As a derivative of naloxone, it may undergo some similar metabolic transformations, such as glucuronidation, but specific metabolites of naloxonazine have not been identified.[8]

Excretion

The routes and rates of excretion for naloxonazine and its potential metabolites have not been detailed in the literature.

Quantitative Pharmacokinetic Parameters

The most significant piece of pharmacokinetic data available for naloxonazine is its estimated terminal elimination half-life.

| Parameter | Species | Value | Route of Administration | Reference |

| Terminal Elimination Half-Life (t½) | Mice and Rats | < 3 hours | Not Specified | [5] |

It is crucial to note that this relatively short half-life is in stark contrast to its long-lasting pharmacodynamic effects, which persist for over 24 hours. This disparity underscores that the duration of naloxonazine's action is governed by its irreversible binding to the μ₁-opioid receptor rather than its systemic clearance.[5]

For context, the pharmacokinetic parameters of its parent compound, naloxone, are well-characterized and presented below. It is important to emphasize that these values are for naloxone and not directly applicable to naloxonazine.

Pharmacokinetic Parameters of Naloxone (for reference)

| Parameter | Species | Value | Route of Administration | Reference |

| Half-Life (t½) | Humans | 60-120 minutes | Intravenous | [8][9] |

| Bioavailability | Humans | ~50% | Intranasal | [8][9] |

| Time to Maximum Concentration (Tmax) | Humans | 15-30 minutes | Intranasal | [8][9] |

| Volume of Distribution (Vd) | Humans | 482 L | Intravenous | [8] |

| Total Clearance | Humans | 3656 mL/min | Intravenous | [8] |

Experimental Protocols

In Vivo Administration for Selective μ₁-Opioid Receptor Blockade

A standard experimental protocol to achieve selective irreversible antagonism of μ₁-opioid receptors involves administering naloxonazine 24 hours prior to the experimental challenge.[10] This waiting period allows for the systemic clearance of reversibly bound naloxonazine from other receptor sites, leaving only the irreversibly bound μ₁ receptors blocked.[10]

-

Animal Models: Mice and rats are commonly used.[5]

-

Dosing: Doses can vary depending on the study's objectives. For example, a dose of 20.0 mg/kg has been used to block cocaine-induced conditioned place preference in rats.

-

Route of Administration: Intraperitoneal (i.p.) and intravenous (i.v.) injections are common. For direct central nervous system effects, intracerebroventricular (i.c.v.) administration is used.[1]

Quantification in Biological Matrices

While specific, validated analytical methods for naloxonazine in biological samples are not widely published, general methods for the quantification of opioids and their antagonists are applicable.

-

Methodology: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or electrochemical detection, as well as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice for their sensitivity and specificity.[11][12]

-

Sample Preparation: Solid-phase extraction (SPE) is often employed to isolate the analyte from complex biological matrices like plasma and brain homogenates.[11]

-

Internal Standards: The use of a stable isotope-labeled internal standard, such as a deuterated analog of naloxone, is recommended for accurate quantification by LC-MS/MS.[13]

Mandatory Visualizations

Signaling Pathways

Naloxonazine exerts its effects by irreversibly binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR). This binding prevents the downstream signaling cascade typically initiated by opioid agonists.

References

- 1. Evidence that naloxonazine produces prolonged antagonism of central delta opioid receptor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Naloxonazine, a potent, long-lasting inhibitor of opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naloxonazine - Wikipedia [en.wikipedia.org]

- 4. Naloxazone - Wikipedia [en.wikipedia.org]

- 5. Naloxonazine actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific mu 2 opioid isoreceptor regulation of nigrostriatal neurons: in vivo evidence with naloxonazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The opioid receptor antagonist naloxonazine uncovers the pronounced ventilatory stimulant effects of fentanyl in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Benchchem [benchchem.com]

- 11. Quantitative and pharmacokinetic analysis of naloxone in plasma using high-performance liquid chromatography with electrochemical detection and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative and pharmacokinetic analysis of naloxone in plasma using high-performance liquid chromatography with electrochemical detection and solid-phase extraction. | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Differences Between Naloxonazine Dihydrochloride and Naloxone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of naloxonazine dihydrochloride and naloxone, two critical opioid receptor antagonists. The following sections will delve into their fundamental chemical and pharmacological differences, present comparative data in a structured format, outline key experimental protocols for their study, and visualize complex biological and experimental processes.

Core Distinctions: A Comparative Overview

Naloxone is a non-selective, competitive opioid receptor antagonist widely used to reverse opioid overdose.[1][2] Naloxonazine, a derivative of naloxone, is characterized by its high selectivity for the µ1-opioid receptor subtype and its irreversible, long-lasting antagonist effects.[3][4] This fundamental difference in receptor interaction underpins their distinct pharmacological profiles and applications in research.

Data Presentation: Physicochemical and Pharmacological Properties

The following tables summarize the key quantitative data for this compound and naloxone.

Table 1: Physicochemical Properties

| Property | This compound | Naloxone |

| Chemical Formula | C₃₈H₄₂N₄O₆ · 2HCl | C₁₉H₂₁NO₄ |

| Molecular Weight | 723.69 g/mol (anhydrous) | 327.37 g/mol |

| Structure | Dimeric azine derivative of naloxone | N-allylnoroxymorphone |

| Solubility | Soluble in water, slightly soluble in ethanol | Slightly soluble in water, soluble in dilute acids |

Table 2: Receptor Binding Affinities (Ki, nM)

| Receptor | This compound | Naloxone |

| µ (Mu) | High affinity, particularly for µ₁ subtype (Specific Ki values not consistently reported, but demonstrates high selectivity) | ~1.1 - 1.5 nM[1][5][6] |

| δ (Delta) | Lower affinity compared to µ₁[7] | ~16 - 67.5 nM[1] |

| κ (Kappa) | Lower affinity compared to µ₁ | ~12 - 29 nM[1][8] |

Note: Quantitative Ki values for naloxonazine are not as widely and consistently reported in the literature as those for naloxone. Its defining characteristic is its high selectivity for the µ1-opioid receptor subtype, achieved through irreversible binding.

Table 3: Pharmacokinetic Parameters

| Parameter | This compound | Naloxone |

| Half-life | Terminal elimination half-life estimated at < 3 hours, but pharmacological effects last > 24 hours due to irreversible binding. | 30-81 minutes[1] |

| Bioavailability | Data not readily available | Oral: ~2%, Intranasal: ~44-52%, Intramuscular: High |

| Duration of Action | Long-lasting (> 24 hours) | Short (30-90 minutes)[1] |

| Metabolism | Information not widely available | Primarily hepatic via glucuronide conjugation |

Table 4: Pharmacodynamic Properties

| Property | This compound | Naloxone |

| Mechanism of Action | Irreversible, non-competitive antagonist at µ₁-opioid receptors.[4] | Competitive, non-selective antagonist at µ, δ, and κ-opioid receptors.[1][2] |

| Receptor Selectivity | Highly selective for the µ₁-opioid receptor subtype.[3][4] | Non-selective, with the highest affinity for the µ-opioid receptor.[1] |

| Clinical/Research Use | Primarily a research tool to investigate the role of µ₁-opioid receptors.[3] | Emergency treatment of opioid overdose, reversal of opioid-induced respiratory depression.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and differentiate opioid antagonists like naloxonazine and naloxone.

Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of naloxonazine and naloxone for µ, δ, and κ-opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells)

-